molecular formula C11H12BrNO B2527264 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 943750-46-7

6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2527264
CAS No.: 943750-46-7
M. Wt: 254.127
InChI Key: XXCRZDLMXMERTI-UHFFFAOYSA-N
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Description

6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinoline derivatives.

    Industry: Used in the development of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific interactions with biological targets. Typically, isoquinoline derivatives interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one: The non-brominated parent compound.

    6-Chloro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one: A chlorinated analogue.

    6-Fluoro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one: A fluorinated analogue.

Uniqueness

The presence of the bromine atom in 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

6-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCRZDLMXMERTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CC(=O)N1)C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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